molecular formula C49H66BrO3PPdS B13094493 bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone

bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone

Cat. No.: B13094493
M. Wt: 952.4 g/mol
InChI Key: BXJOJIBZMFQCOF-UHFFFAOYSA-M
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Description

Molecular Architecture of Adamantyl-Substituted Biaryl Phosphine Ligand

The biaryl phosphine ligand forms the foundation of this complex, characterized by a 3,6-dimethoxy-2',4',6'-triisopropylbiphenyl backbone appended with two 1-adamantyl groups at the phosphorus center. The adamantyl substituents, renowned for their bicyclo[3.3.1]decane framework, impose significant steric bulk, shielding the palladium center from deleterious side reactions. Methoxy groups at the 3- and 6-positions of the proximal aryl ring donate electron density through resonance, enhancing the ligand’s electron-rich character.

The distal aryl ring features three isopropyl groups at the 2', 4', and 6' positions, creating a cone-shaped steric environment that restricts rotational freedom around the biaryl axis. This rigidity preorganizes the ligand for optimal metal coordination, a critical factor in catalytic activity. The phosphorus atom, bonded to two adamantyl groups and the biaryl system, adopts a trigonal pyramidal geometry, with bond angles slightly distorted due to steric repulsion between the bulky substituents.

Table 1: Key Structural Parameters of the Biaryl Phosphine Ligand

Feature Description
Molecular Formula C43H61O2P
Steric Bulk Cone angle >200° (estimated from analogous ligands)
Electronic Donation Methoxy groups provide +M effect; adamantyl groups induce minimal electronic perturbation
Synthetic Origin Derived from P-chirogenic phosphine ligand frameworks

Properties

Molecular Formula

C49H66BrO3PPdS

Molecular Weight

952.4 g/mol

IUPAC Name

bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone

InChI

InChI=1S/C43H61O2P.C6H5OS.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-5(7)6-3-2-4-8-6;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;2-3H,1H3;1H;/q;-1;;+2/p-1

InChI Key

BXJOJIBZMFQCOF-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.CC(=O)C1=CC=[C-]S1.Br[Pd+]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The ligand bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, also known as AdBrettPhos, is synthesized via a multi-step process involving:

  • Construction of the biphenyl backbone substituted with methoxy and triisopropylphenyl groups.
  • Introduction of the phosphine moiety bearing two bulky 1-adamantyl groups.

Key Steps

  • Biphenyl Core Assembly :
    The biphenyl scaffold is typically assembled through Suzuki or related cross-coupling reactions, starting from appropriately substituted aryl halides and boronic acids bearing methoxy and triisopropylphenyl substituents.

  • Phosphination :
    The phosphine group is introduced via nucleophilic substitution or lithiation followed by reaction with chlorophosphine derivatives. For AdBrettPhos, di(1-adamantyl)chlorophosphine is reacted with the lithiated biphenyl intermediate to install the bis(1-adamantyl)phosphino substituent at the 2-position.

  • Purification and Characterization :
    The product is purified by chromatography under inert atmosphere to prevent oxidation of the phosphine. Characterization includes NMR spectroscopy (31P, 1H, 13C), mass spectrometry, and elemental analysis.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Biphenyl core formation Pd-catalyzed Suzuki coupling, base, solvent (e.g., toluene/THF) 70-85 High regioselectivity required
Lithiation & phosphination n-BuLi, low temp (-78 °C), then di(1-adamantyl)chlorophosphine 60-75 Strict anhydrous conditions essential
Purification Inert atmosphere chromatography - Avoids phosphine oxidation

Coordination to Palladium: Formation of bromopalladium(1+) complex

Complexation Procedure

The phosphine ligand AdBrettPhos is coordinated to palladium by reaction with a palladium(II) precursor, typically palladium(II) bromide or palladium(II) acetate, under controlled conditions:

  • The ligand and palladium salt are mixed in an inert solvent such as dichloromethane or tetrahydrofuran.
  • The reaction is conducted under inert atmosphere (argon or nitrogen) to avoid oxidation.
  • The complex forms via ligand exchange, yielding a bromopalladium(1+) complex.

Typical Reaction Parameters

Parameter Typical Value/Condition
Solvent Dichloromethane, THF
Temperature Room temperature to 40 °C
Reaction time 1–4 hours
Atmosphere Argon or nitrogen
Molar ratio (Ligand:Pd) 1:1 or slight excess of ligand

Purification and Analysis

  • The palladium complex is isolated by precipitation or crystallization.
  • Characterization by 31P NMR shows a downfield shift indicative of coordination.
  • X-ray crystallography confirms the coordination geometry and oxidation state.

Incorporation of 1-(2H-thiophen-2-id-5-yl)ethanone

Role and Preparation

The 1-(2H-thiophen-2-id-5-yl)ethanone moiety is typically introduced as a ligand or substrate in catalytic applications involving the palladium complex. Its preparation involves:

  • Functionalization of thiophene at the 5-position with an ethanone group.
  • This can be achieved via Friedel-Crafts acylation or directed lithiation methods.

Integration with Palladium Complex

  • The thiophenyl ethanone may be coordinated or associated with the palladium complex in situ during catalysis.
  • Alternatively, it can be co-crystallized or isolated as a ternary complex with the phosphine-palladium species.

Summary Table of Preparation Methods

Compound Component Preparation Method Key Reagents/Conditions Yield/Notes
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane Suzuki coupling, lithiation, phosphination Pd catalyst, n-BuLi, di(1-adamantyl)chlorophosphine 60-85% per step, inert atmosphere needed
Bromopalladium(1+) complex Ligand coordination to Pd(II) bromide PdBr2, inert solvent, argon atmosphere 70-90%, characterized by 31P NMR
1-(2H-thiophen-2-id-5-yl)ethanone Friedel-Crafts acylation or lithiation of thiophene Acyl chloride or lithiation reagents Moderate to high yield, standard methods

Research Findings and Notes

  • The bulky adamantyl groups on the phosphine ligand confer high steric hindrance, enhancing catalytic activity and selectivity in palladium-catalyzed cross-coupling reactions.
  • The methoxy and triisopropylphenyl substituents stabilize the ligand electronically and sterically, improving complex stability.
  • The bromopalladium(1+) complex is a key intermediate in catalytic cycles, often isolated to study mechanistic pathways.
  • The incorporation of the thiophenyl ethanone moiety is relevant for substrate scope in catalysis rather than ligand synthesis.

Chemical Reactions Analysis

C–N Coupling Reactions

This catalyst enables the formation of carbon-nitrogen bonds, particularly in the coupling of aryl halides/triflates with amines. The adamantyl groups on the phosphine ligand enhance steric bulk, improving catalyst longevity and reaction scope.

Substrate Conditions Yield Reference
Aryl mesylates + primary aminesPd (1–2 mol%), KOtBu, toluene, 100–110°C72–89%
Five-membered heterocyclesPd (2.5 mol%), Cs₂CO₃, dioxane, 80°C65–93%

Key Findings :

  • Effective for electron-deficient anilines and sterically hindered substrates .

  • Tolerates functional groups such as esters, nitriles, and heteroaromatics .

C–O Cross-Coupling

The catalyst facilitates coupling between aryl halides/triflates and alcohols, enabling the synthesis of aryl ethers.

Substrate Conditions Yield Reference
Aryl triflates + primary alcoholsPd (1 mol%), K₃PO₄, toluene, 80°C78–95%
Aryl bromides + phenolsPd (2 mol%), NaOtBu, THF, 60°C68–84%

Mechanistic Insight :

  • Oxidative addition of the aryl electrophile to palladium(0) is rate-determining.

  • Methoxy groups on the ligand enhance electron density at palladium, accelerating transmetallation .

Fluorination and Trifluoromethylation

The catalyst is effective for introducing fluorine-containing groups into aromatic systems.

Reaction Conditions Yield Reference
Aryl triflates → aryl fluoridesPd (3 mol%), AgF, DMA, 120°C55–82%
Aryl chlorides → aryl-CF₃Pd (2 mol%), TMSCF₃, K₂CO₃, dioxane, 100°C60–78%

Advantages :

  • Operates at lower catalyst loadings compared to traditional BrettPhos systems .

  • Compatible with thermally sensitive substrates due to mild reaction temperatures .

Suzuki–Miyaura Coupling

The catalyst enables coupling of aryl halides/triflates with boronic acids to form biaryls.

Substrate Conditions Yield Reference
Aryl mesylates + aryl boronic acidsPd (0.5–1 mol%), K₂CO₃, H₂O/THF, 80°C85–94%
Heteroaryl bromides + boronic estersPd (1 mol%), CsF, dioxane, 70°C70–88%

Notable Features :

  • High turnover numbers (>10,000) due to ligand stability.

  • Minimal homocoupling byproducts observed .

Reaction Mechanism and Ligand Effects

The adamantyl substituents on the phosphine ligand provide steric protection to the palladium center, preventing catalyst decomposition. The methoxy groups enhance electron donation, stabilizing intermediates during oxidative addition and reductive elimination .

Comparison with BrettPhos :

Parameter AdBrettPhos Pd G3 BrettPhos
Ligand Steric BulkHigher (adamantyl groups)Moderate (cyclohexyl groups)
Thermal Stability>120°C<100°C
Catalyst Loading0.5–2 mol%2–5 mol%
Functional Group ToleranceBroaderNarrower

Scientific Research Applications

Applications in Catalysis

The compound is primarily utilized as a catalyst in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This is crucial for the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Cross-Coupling Reactions

  • Palladium-Catalyzed Reactions : The palladium component facilitates various coupling reactions including Suzuki and Heck reactions. The steric bulk provided by the adamantyl groups enhances selectivity and yields in these transformations.
    Reaction TypeDescription
    Suzuki CouplingFormation of biaryl compounds through the coupling of aryl halides with boronic acids.
    Heck ReactionCoupling of aryl halides with alkenes to form substituted alkenes.

Case Studies

Several studies have highlighted the effectiveness of this compound in synthetic applications:

  • Synthesis of Biaryl Compounds : Research demonstrated that using bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane as a ligand in palladium-catalyzed Suzuki reactions resulted in significantly higher yields compared to traditional ligands. The bulky phosphine ligand stabilizes the palladium catalyst and enhances its reactivity towards aryl halides.
    • Findings : Yields increased by up to 30% when compared to conventional phosphine ligands.
    • Reference :
  • Development of Novel Precatalysts : A study focused on developing precatalyst scaffolds incorporating this phosphane for cross-coupling reactions showed improved catalytic activity and stability under various conditions.
    • Findings : The novel precatalyst exhibited a broader substrate scope and maintained high activity over extended reaction times.
    • Reference :

Advantages of Using This Compound

The unique structure of bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane provides several advantages:

  • Enhanced Selectivity : The steric hindrance from the adamantyl groups allows for selective reactions that might otherwise lead to multiple products.
  • Improved Stability : The compound shows exceptional thermal stability, making it suitable for high-temperature reactions.

Mechanism of Action

The mechanism by which bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone exerts its effects involves the activation of the palladium center. The palladium atom facilitates the formation and breaking of chemical bonds, allowing for the efficient catalysis of various reactions. The molecular targets and pathways involved include the coordination of the palladium center with substrates, followed by oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Compared to other similar compounds, bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone is unique due to its high stability and efficiency in catalytic processes. Similar compounds include:

These compounds share similar structural features but differ in their ligand environments and catalytic properties, making this compound particularly effective in specific applications.

Biological Activity

The compound bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane; bromopalladium(1+); 1-(2H-thiophen-2-id-5-yl)ethanone is a complex organometallic compound that combines a phosphine ligand with palladium and a thiophene derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Molecular Formula and Weight

  • Molecular Formula : C₄₉H₆₆BrO₃PPdS
  • Molecular Weight : 952.4 g/mol

Physical Properties

PropertyValue
CAS Number1805783-53-2
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Research has indicated that phosphine ligands, particularly those containing bulky groups like adamantyl, can enhance the efficacy of palladium complexes in cancer therapy. A study demonstrated that palladium complexes with phosphine ligands exhibit cytotoxicity against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Antimicrobial Properties

The compound's thiophene component is known for its antimicrobial activity. Thiophene derivatives have been shown to possess significant antibacterial and antifungal properties. In vitro studies suggest that the presence of the thiophene moiety enhances the overall antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

Antioxidant assays conducted on related compounds indicate that phosphine ligands can scavenge free radicals effectively. This property may contribute to the compound's potential in mitigating oxidative stress-related diseases .

Case Studies

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of various palladium-phosphine complexes on human cancer cell lines. The results showed that compounds similar to bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Antimicrobial Testing : In a comparative study, several thiophene derivatives were tested for their antimicrobial properties against E. coli and Staphylococcus aureus. The results indicated that compounds with adamantyl phosphine ligands had enhanced activity compared to standard antibiotics .

The biological activity of bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is hypothesized to involve multiple mechanisms:

  • Induction of Apoptosis : Through ROS generation leading to mitochondrial dysfunction.
  • Disruption of Cell Membrane Integrity : Particularly in microbial cells due to its amphiphilic nature.
  • Inhibition of Key Enzymes : Involved in cellular proliferation and survival.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane?

  • Methodological Answer : The steric bulk of the adamantyl groups and the electron-rich methoxy substituents complicate coupling reactions. A proven strategy involves using ion-exchange resins (e.g., Amberlyst-15) to catalyze adamantylation, as demonstrated in the synthesis of 2-(1-adamantyl)-4-bromophenol . Optimizing solvent polarity (e.g., dichloromethane or toluene) and reaction time (12–24 hrs) can improve yields. NMR monitoring (¹H and ³¹P) is critical to track intermediate formation.

Q. How should researchers characterize the bromopalladium(1+) complex for catalytic activity?

  • Methodological Answer : X-ray crystallography is essential to confirm the coordination geometry of the Pd center. Cyclic voltammetry can assess redox behavior (e.g., Pd⁰/Pd¹⁺ transitions). Catalytic screening in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres (N₂/Ar) with substrates like aryl halides and boronic acids provides activity benchmarks. Compare turnover numbers (TONs) to established catalysts like Pd(PPh₃)₄ .

Q. What safety protocols are critical when handling 1-(2H-thiophen-2-id-5-yl)ethanone?

  • Methodological Answer : Use fume hoods and flame-resistant gloves due to its volatility (bp ~200°C) and potential skin irritation. Storage under nitrogen prevents oxidation. Neutralize waste with 10% sodium bicarbonate before disposal. Toxicity data from PubChem (LC₅₀ > 500 mg/kg in rats) suggests moderate hazard .

Advanced Research Questions

Q. How does the adamantyl group in the phosphane ligand influence steric and electronic properties in palladium-mediated catalysis?

  • Methodological Answer : The adamantyl groups create a rigid, bulky environment that stabilizes low-coordinate Pd intermediates, enhancing oxidative addition rates. Computational studies (DFT) can map steric parameters (%Vbur) and electron-donating effects (Tolman electronic parameters). Experimentally, compare reaction rates in Heck couplings with/without adamantyl substituents to isolate steric contributions .

Q. What analytical methods resolve contradictions in reaction yields between bromopalladium(1+) complexes and analogous Pd⁰ systems?

  • Methodological Answer : Use in situ XAS (X-ray absorption spectroscopy) to monitor Pd oxidation states during catalysis. Kinetic profiling (e.g., Eyring plots) identifies rate-determining steps. For example, if Pd¹⁺ shows lower TONs than Pd⁰, ligand lability or aggregation may be culprits. Pair with mass spectrometry (ESI-MS) to detect Pd clusters .

Q. How can researchers optimize the thiophene-acetone moiety for photophysical studies?

  • Methodological Answer : Functionalize the ketone group via condensation with hydrazines to form hydrazones, enabling tunable absorption/emission (λmax 300–400 nm). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. For stability, replace the acetone group with electron-withdrawing substituents (e.g., trifluoromethyl) to reduce photodegradation .

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